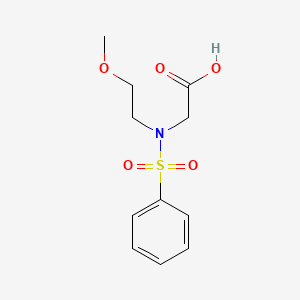
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate
描述
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group is introduced via chlorination, often using reagents such as phosphorus oxychloride (POCl3).
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often starting from appropriate amine precursors.
Attachment of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide (NaCN).
Formation of the Tert-butyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanide introduction.
Major Products
Oxidation: Oxidized derivatives of the quinoline or piperidine rings.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Cancer Research: The compound is studied for its antiproliferative effects against various cancer cell lines.
Antiviral Research: It has shown activity against certain RNA viruses, making it a candidate for antiviral drug development.
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating diseases like Alzheimer’s, due to its ability to interact with specific molecular targets involved in these conditions.
作用机制
The mechanism of action of tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, similar to other quinoline-based antimalarials.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Antiviral Activity: The compound inhibits viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.
Neuroprotective Effects: It modulates pathways involved in oxidative stress and inflammation, providing neuroprotection in models of neurodegenerative diseases.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for autoimmune diseases.
Mefloquine: Another quinoline-based antimalarial with a different substitution pattern.
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Uniqueness
Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate is unique due to its combination of a quinoline moiety with a piperidine ring and a cyanide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various therapeutic applications.
属性
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZXJYGIDVABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


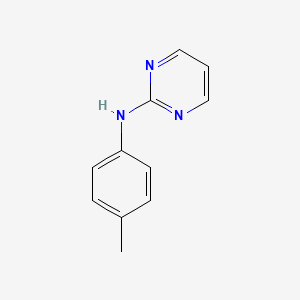
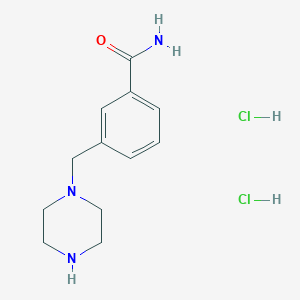
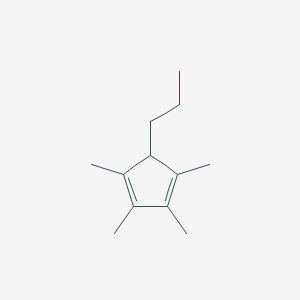
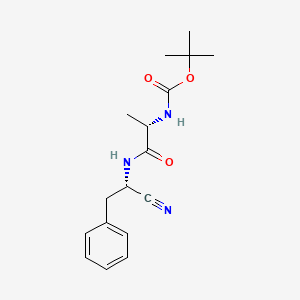
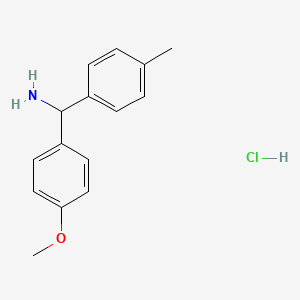
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
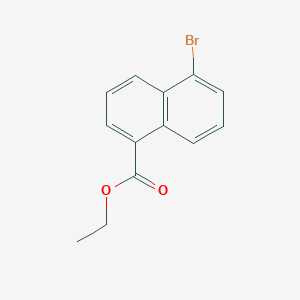
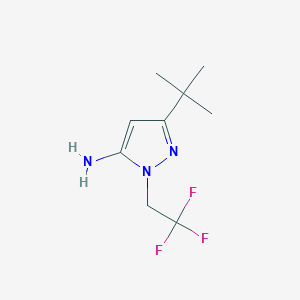

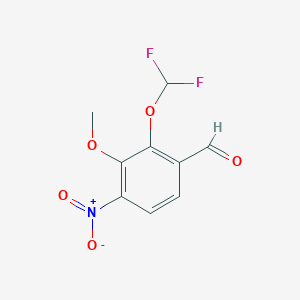
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)

